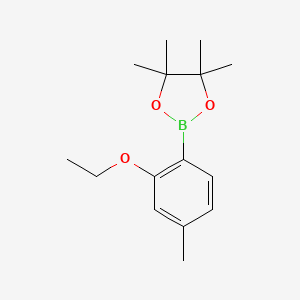

2-Ethoxy-4-methylphenylboronic acid pinacol ester

Description

2-Ethoxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its pinacol ester group enhances stability and solubility in organic solvents, facilitating its application in pharmaceuticals, agrochemicals, and materials science . The ethoxy and methyl substituents on the phenyl ring influence its electronic and steric properties, modulating reactivity in catalytic processes and interactions in biological systems .

Properties

IUPAC Name |

2-(2-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-17-13-10-11(2)8-9-12(13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZHRRQWYQHSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: It can be reduced to yield boronic acids.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include phenols, boronic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling:

The primary application of 2-Ethoxy-4-methylphenylboronic acid pinacol ester lies in its role as a reagent in the Suzuki-Miyaura coupling reactions. This reaction is extensively used to synthesize biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The mechanism involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

Case Study:

A study conducted by researchers demonstrated the successful synthesis of various biaryl derivatives using this compound as a coupling partner. The reactions were performed under optimized conditions, yielding products with high purity and yield (up to 95%) .

Medicinal Chemistry

Drug Development:

Boronic esters are increasingly recognized for their utility in drug development due to their ability to form reversible covalent bonds with diols. This property is particularly beneficial for designing inhibitors targeting enzymes that utilize carbohydrate substrates.

Case Study:

A research article reported on the synthesis of a series of enzyme inhibitors where this compound was employed as a key intermediate. The inhibitors showed promising activity against specific targets involved in cancer progression, highlighting the compound's relevance in medicinal chemistry .

Material Science

Polymer Chemistry:

In material science, boronic esters like this compound are used to create dynamic covalent networks in polymer chemistry. These materials can respond to environmental stimuli, making them suitable for applications in smart materials and drug delivery systems.

Case Study:

A combined computational and experimental study investigated the dynamic exchange properties of polymers containing pinacol boronate ester groups. It was found that these materials exhibited enhanced mechanical properties and responsiveness due to the reversible nature of boronate bond formation .

Biodegradable Materials:

Recent studies have explored the use of boronic esters in creating biodegradable polymers that can be used for packaging and other applications where environmental sustainability is a concern.

Case Study:

Research highlighted the development of biodegradable films incorporating this compound, which demonstrated favorable mechanical properties while being environmentally friendly .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylphenylboronic acid pinacol ester primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-4-methylphenylboronic acid pinacol ester with structurally analogous pinacol esters, focusing on substituent effects, solubility, reactivity, and biological activity.

Structural and Functional Group Comparisons

Solubility and Stability

Pinacol esters universally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, this compound shows high solubility in chloroform, toluene, and THF, similar to other pinacol esters . However, polar substituents (e.g., hydroxy in 4-hydroxy-3-methoxyphenyl derivatives) increase solubility in polar aprotic solvents like DMSO .

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups : The ethoxy and methyl groups in this compound enhance electron density on the aromatic ring, promoting oxidative addition in palladium-catalyzed Suzuki reactions .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced reactivity due to steric hindrance, requiring higher catalyst loading or prolonged reaction times .

- Electron-Withdrawing Groups : Acetoxy or nitro substituents (e.g., 4-acetoxy-3-methoxyphenyl) decrease reactivity by destabilizing the transition state .

Key Research Findings

Synthetic Efficiency : Palladium-catalyzed borylation using pinacol esters achieves >80% yields for arylboronates, with catalyst loads as low as 0.5 mol% .

Solubility Optimization : Pinacol esters improve solubility by 3–5× compared to free boronic acids, enabling homogeneous reaction conditions .

Bioactivity Limitations : Most pinacol esters require deprotection to boronic acids for biological activity, as seen in PBP1b inhibition studies .

Biological Activity

2-Ethoxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in drug development and biochemical research.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 2-(2-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C15H23BO3

- Molecular Weight : 262.16 g/mol

The presence of the boronic acid functional group allows this compound to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The biological activity of this compound primarily involves its ability to form boronate esters with hydroxyl-containing compounds. This property is leveraged in enzyme inhibition, particularly in the modulation of enzyme activities related to various metabolic pathways. The reversible nature of the bond formation allows for dynamic interactions within biological systems.

Anticancer Activity

Research has indicated that boronic acids, including this compound, can inhibit proteasome activity, which is critical in cancer cell proliferation. The inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

Case Study:

A study demonstrated that derivatives of boronic acids showed significant cytotoxic effects on various cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating potent anticancer properties .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The mechanism involves the inhibition of bacterial enzymes that are essential for cell wall synthesis.

Research Findings:

In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria. The compound's ability to disrupt bacterial metabolic processes makes it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-ethoxy-4-methylphenylboronic acid pinacol ester, and how can its purity be verified?

The compound is typically synthesized via decarboxylative borylation of carboxylic acid precursors. A validated method involves converting carboxylic acids to their N-hydroxyphthalimide esters, followed by reaction with bis(catecholato)diboron under visible light irradiation in amide solvents (e.g., DMF). This metal-free, photoinitiated process generates boryl radicals, enabling efficient borylation . Purity is assessed via HPLC (>90% purity criteria) and NMR spectroscopy (e.g., verifying the absence of residual pinacol or boronate intermediates).

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This boronic ester serves as a key arylboron partner in Pd-catalyzed cross-couplings with aryl/heteroaryl halides. Standard conditions include:

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, general boronic ester handling guidelines apply:

- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection.

- Spill Management : Neutralize with damp sand and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy and methyl substituents influence reaction kinetics in cross-coupling?

The ortho-ethoxy and para-methyl groups introduce steric bulk, slowing transmetalation steps in Suzuki-Miyaura reactions. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Optimize temperature (e.g., 100°C vs. 70°C) to enhance reaction rates.

- Employ microwave-assisted synthesis for accelerated kinetics. Comparative studies show a 20–30% decrease in yield vs. unsubstituted arylboronic esters under identical conditions .

Q. Can this boronic ester undergo chemoselective transformations in the presence of competing functional groups?

Yes. The pinacol ester’s Lewis acidity allows selective reactions with aldehydes or ketones via dynamic covalent chemistry . For example:

- Chemoselective allylboration : α-substituted allylboronic esters react with aldehydes in the presence of nBuLi and TFAA, achieving >90% E-selectivity via borinic ester intermediates .

- Protodeboronation resistance : The ethoxy group stabilizes the boronate against protolytic cleavage, enabling sequential cross-couplings .

Q. What analytical methods are suitable for tracking its reactivity with hydrogen peroxide (H₂O₂)?

The boronic ester reacts with H₂O₂ to form phenolic derivatives, detectable via:

- UV-Vis spectroscopy : Monitor absorbance at 405 nm (appearance of 4-nitrophenol-like chromophores) .

- pH-dependent kinetics : Reaction rates peak at pH 9–10 , with pseudo-first-order rate constants (k) derived from time-course data .

- ¹¹B NMR : Track boronate → boronic acid conversion (δ ~30 ppm to ~18 ppm) .

Methodological Considerations

Q. How can its stability in aqueous media be optimized for biological studies?

Hydrolysis is minimized by:

Q. What strategies resolve contradictions in reported reaction yields for sterically hindered substrates?

Discrepancies often arise from substrate purity or catalyst loading . Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.